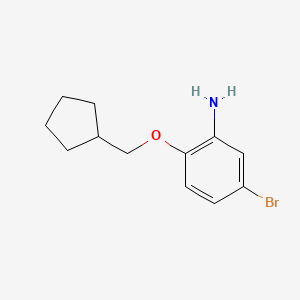

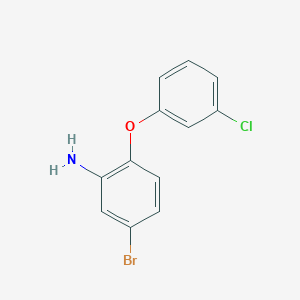

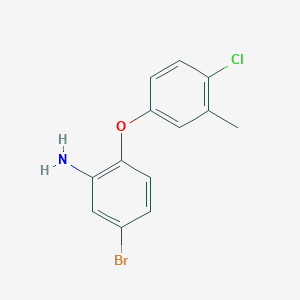

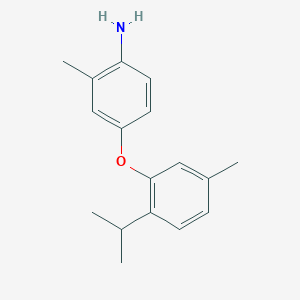

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline (5-Br-2-CMP) is an aromatic amine belonging to the family of brominated anilines. It is a colorless solid that is soluble in organic solvents and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-Br-2-CMP has found numerous applications in scientific research, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe for biological imaging.

Wissenschaftliche Forschungsanwendungen

Development of Selective Estrogen Receptor Modulators

This compound has been utilized in the development of selective estrogen receptor modulators (SERMs) . SERMs are a class of drugs that act on the estrogen receptor and are used in the treatment of osteoporosis and breast cancer . The compound’s ability to modulate estrogen receptors without the side effects associated with estrogen makes it valuable in therapeutic applications.

Histochemistry and Bacteriology

In histochemistry and bacteriology, “5-Bromo-2-(4-chloro-3-methylphenoxy)aniline” serves as a substrate for beta-galactosidase . This enzyme cleaves the glycosidic bond to produce a chromogenic compound, which is used to detect enzyme activity in various biological samples .

Molecular Biology Applications

The compound is involved in molecular biology applications, particularly in blotting techniques such as Northern, Southern, and Western blotting. It is also used in in situ hybridization and immunohistochemistry as part of the BCIP/NBT substrate system, which helps in the visualization of nucleic acids and proteins .

Wirkmechanismus

Target of Action

It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar .

Mode of Action

As a key intermediate in the synthesis of sglt2 inhibitors, it likely interacts with its targets through the inhibition of glucose reabsorption in the kidneys .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

As a key intermediate in the synthesis of sglt2 inhibitors, its action likely contributes to the overall therapeutic effects of these inhibitors, which include lowering blood glucose levels, reducing body weight, and lowering blood pressure .

Eigenschaften

IUPAC Name |

5-bromo-2-(4-chloro-3-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCKDYFNZBGFRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-chloro-3-methylphenoxy)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)